molecular formula C9H10N6O2 B276607 N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine

N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine

Katalognummer B276607
Molekulargewicht: 234.22 g/mol
InChI-Schlüssel: OKNQMFJWALCPFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine, also known as BDDA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDDA is a tetrazole derivative that possesses a unique chemical structure, which makes it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine is not fully understood. However, it has been proposed that N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine exerts its biological activity by inhibiting the activity of specific enzymes. For example, N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity has been implicated in the treatment of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has been shown to possess several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has also been shown to inhibit the production of nitric oxide and prostaglandin E2, which are mediators of inflammation. Additionally, N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has been reported to possess antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has been shown to possess potent biological activity, which makes it a promising candidate for drug development. However, there are also some limitations associated with the use of N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its activity. Additionally, N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has not been extensively studied in vivo, which limits its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine. One potential direction is the development of N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine-based drugs for the treatment of cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine and to identify its molecular targets. Furthermore, the potential toxicity of N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine needs to be evaluated to ensure its safety for human use. Overall, N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine is a promising compound that has the potential to be developed into a novel drug for the treatment of various diseases.

Synthesemethoden

The synthesis of N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide in the presence of a copper catalyst to yield the tetrazole intermediate. Finally, the tetrazole intermediate is reacted with 1,5-diaminopentane to form N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine. The overall synthesis of N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine is shown in the following equation:

Wissenschaftliche Forschungsanwendungen

N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has been extensively studied for its potential therapeutic applications. It has been reported to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N~1~-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-1,5-diamine has been reported to possess antiviral activity against hepatitis B virus.

Eigenschaften

Molekularformel

C9H10N6O2

Molekulargewicht

234.22 g/mol

IUPAC-Name

1-N-(1,3-benzodioxol-5-ylmethyl)tetrazole-1,5-diamine

InChI

InChI=1S/C9H10N6O2/c10-9-12-13-14-15(9)11-4-6-1-2-7-8(3-6)17-5-16-7/h1-3,11H,4-5H2,(H2,10,12,14)

InChI-Schlüssel

OKNQMFJWALCPFZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNN3C(=NN=N3)N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)CNN3C(=NN=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.